(2-fluorophenyl)(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
The compound (2-fluorophenyl)(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a methoxy group, and a dithioloquinoline core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluorophenyl)(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include halogenated solvents, strong bases, and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2-fluorophenyl)(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
(2-fluorophenyl)(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties
Mechanism of Action
The mechanism of action of (2-fluorophenyl)(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-fluorophenyl)(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: can be compared to other dithioloquinoline derivatives, which share a similar core structure but differ in their substituents.
Indole derivatives: These compounds also contain aromatic rings and sulfur atoms, making them structurally similar and potentially exhibiting similar biological activities.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for selective interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H16FNO2S3 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2-fluorophenyl)-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C20H16FNO2S3/c1-20(2)17-16(19(25)27-26-17)13-9-8-11(24-3)10-15(13)22(20)18(23)12-6-4-5-7-14(12)21/h4-10H,1-3H3 |
InChI Key |
WCAXKAUPSRHQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=CC=C4F)C=C(C=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
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